4-(1,3,5-Trioxo-1lambda4,4-thiazinan-4-yl)benzenecarboxylic acid
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Description
The compound 4-(1,3,5-Trioxo-1lambda^4,4-thiazinan-4-yl)benzenecarboxylic acid is a derivative of benzo[1,4]thiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms within a fused ring system. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzo[1,4]thiazine derivatives can be achieved through various methods. For instance, the synthesis of 4H-benzo[1,4]thiazin-3-one derivatives has been reported using 1,5-difluoro-2,4-dinitrobenzene as a starting material, with urea-hydrogen peroxide (UHP) as an oxidant to introduce the sulfone group, followed by microwave-assisted intramolecular cyclization or the use of an inorganic base . Another approach involves the reaction of 3-(2-isothiocyanatophenyl)propenoic acid derivatives with secondary amines to form thiourea intermediates, which upon heating, cyclize to give 2-(2-dialkylamino-4H-3,1-benzothiazin-4-yl)acetic acid derivatives .
Molecular Structure Analysis
The molecular structure of benzo[1,4]thiazine derivatives is characterized by the presence of a thiazine ring fused to a benzene ring. The structural elucidation of these compounds is typically performed using spectroscopic methods such as FTIR, NMR, and HRMS, as well as X-ray crystallography. For example, novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones were characterized by these techniques to confirm their structures .
Chemical Reactions Analysis
Benzo[1,4]thiazine derivatives can undergo various chemical reactions, including nucleophilic substitution, ring opening, and intramolecular cyclization, as demonstrated in the synthesis of 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones . The reactivity of these compounds allows for the introduction of different functional groups, which can be utilized to modify their physical and chemical properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[1,4]thiazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiazine ring. For instance, the synthesis and physicochemical properties of 4-butyl-2H-benzo[1,4]thiazin-3-one derivatives were explored, and their antimicrobial activity was evaluated, indicating the potential for these compounds to be used as antimicrobial agents . The solvents used in the synthesis can also affect the molecular structure of the final compounds, as seen in the self-assembly of triorganotin(IV) moieties with 1,2,4,5-benzenetetracarboxylic acid, where the coordinating solvent molecules changed their molecular structures .
Scientific Research Applications
Syntheses and Structures
Syntheses, Structures, and Luminescence Properties : Solvothermal reactions involving a semirigid tricarboxylic acid and transition metal cations resulted in the formation of coordination polymers with undocumented topologies. These compounds exhibit intriguing structural frameworks and luminescence properties, highlighting their potential in material science applications (Zhang et al., 2014).
Catalyst-Free Synthesis : A catalyst-free, one-pot synthesis approach has been developed for the creation of a new series of functionalized compounds. This method emphasizes mild reaction conditions, excellent yields, and eco-friendliness, demonstrating the compound's versatility in organic synthesis (Brahmachari & Nayek, 2017).
Characterization and Properties
Supramolecular Networks : A study on 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB) monolayers at the liquid-solid interface showed the formation of two-dimensional nanoporous networks with large cavities. These findings contribute to the understanding of supramolecular assemblies and their potential applications (Dienstmaier et al., 2010).
Coordination Polymers : Research into coordination polymers based on a V-shaped multicarboxylate and bisimidazole ligands revealed their synthesis, characterization, and luminescent properties. Such studies underscore the utility of these compounds in developing advanced materials with specific photophysical properties (Guo et al., 2016).
properties
IUPAC Name |
4-(1,3,5-trioxo-1,4-thiazinan-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5S/c13-9-5-18(17)6-10(14)12(9)8-3-1-7(2-4-8)11(15)16/h1-4H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNWSBXRCVFKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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